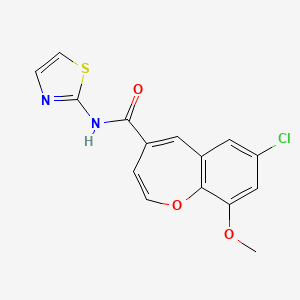
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazole ring and a benzoxepine core in its structure suggests that it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core, introduction of the chloro and methoxy groups, and the attachment of the thiazole ring. Common reagents and conditions used in these reactions may include:
Formation of Benzoxepine Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Chloro and Methoxy Groups: Halogenation and methylation reactions using reagents like chlorine gas or methyl iodide.
Attachment of Thiazole Ring: This could involve coupling reactions using thiazole derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Aplicaciones Científicas De Investigación
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and thiazole groups.
9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and thiazole groups.
N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide: Lacks the chloro and methoxy groups.
Uniqueness
The presence of the chloro, methoxy, and thiazole groups in 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H11ClN2O3S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-12-8-11(16)7-10-6-9(2-4-21-13(10)12)14(19)18-15-17-3-5-22-15/h2-8H,1H3,(H,17,18,19) |
Clave InChI |
IRYJZDALDVYLON-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


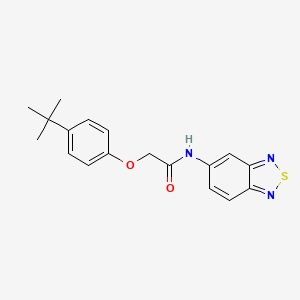
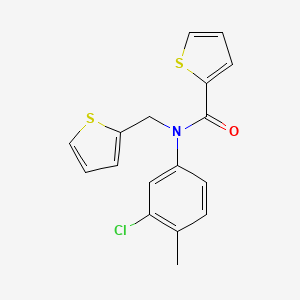
![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322741.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322744.png)
![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B11322752.png)
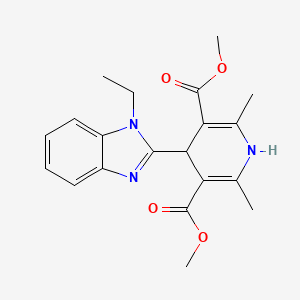
![{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B11322758.png)
![N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11322763.png)
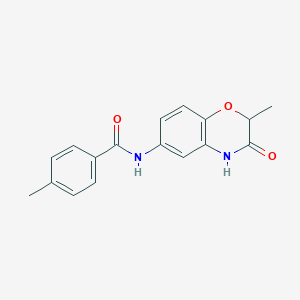
![2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322779.png)
![1-(4-chlorophenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322784.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322786.png)
